1-Hydroxybut-3-en-2-one
Description
1-Hydroxybut-3-en-2-one is an α-hydroxy ketone with the molecular formula C₄H₆O₂. It features a hydroxyl group (-OH) adjacent to a ketone (C=O) and a vinyl (C=C) group in its structure. This compound is notable for its role in biochemical studies, particularly as an active site label for enzymes like fructose 1,6-bisphosphate aldolase. It binds irreversibly to the enzyme via Michael addition, with a dissociation constant ($KD$) of 99 μM, and its inactivation kinetics are competitively inhibited by dihydroxyacetone phosphate ($KI = 4.5$ μM) .
Properties
CAS No. |
52642-66-7 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
1-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6O2/c1-2-4(6)3-5/h2,5H,1,3H2 |
InChI Key |
LHBQGXZUVXFJRH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)CO |
Canonical SMILES |
C=CC(=O)CO |
Synonyms |
HMVK cpd hydroxymethyl vinyl ketone hydroxymethylvinyl ketone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 1-Hydroxybut-3-en-2-one:
Acetol (1-Hydroxypropan-2-one)
- Structure : Simplest α-hydroxy ketone (C₃H₆O₂).
- Key Differences : Lacks the vinyl group, reducing conjugation and reactivity.
- Biological Role : Found in Juniperus communis extracts at higher concentrations (3.439 ± 0.009 mg/g in JB2E extract) compared to this compound (1.913 ± 0.005 mg/g) .
- Applications : Used in flavoring agents and as a precursor in organic synthesis.
2-Hydroxy-3-oxobutanal
- Structure : Contains both a ketone and aldehyde group (C₄H₆O₃).
- Key Differences : The aldehyde group increases electrophilicity but reduces stability.
- Biological Activity : Detected in Juniperus communis extracts (2.427 ± 0.007 mg/g in JB2E) .
1-(Butylthio)-1-hydroxybut-3-en-2-one (HTA-VG)
- Structure : Sulfur-substituted analog with a butylthio (-S-C₄H₉) group replacing the hydroxyl.
- Key Differences : The thioether group enhances nucleophilicity and alters enzyme interaction.
- Reactivity : Forms hemithioacetals in catalytic pathways, as seen in erythrulose-to-sulfide conversions .
(3E)-4-Phenylbut-3-en-2-one
Key Observations :
- Dihydroxyacetone, a monosaccharide precursor, dominates in concentration, highlighting its metabolic significance.
- This compound is less abundant than Acetol but comparable to 2-Hydroxy-3-oxobutanal, suggesting niche roles in plant biochemistry.
Reactivity and Enzyme Interactions
- This compound : Irreversibly inactivates aldolase via covalent modification, with $K_D = 99$ μM .
- HTA-VG : Forms reversible hemithioacetals, enabling catalytic cycling in sulfide synthesis .
- Dihydroxyacetone Phosphate : Competes with this compound for aldolase binding ($KI = 4.5$ μM vs. $KD = 99$ μM), indicating stronger enzyme affinity .
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